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Compound of Interest

Compound Name: 6-Methoxyindoline-2,3-dione

Cat. No.: B184210 Get Quote

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential applications of 6-methoxyisatin (CAS No: 52351-75-4).

Designed for researchers, scientists, and professionals in drug development, this document

synthesizes established knowledge with practical insights to facilitate a deeper understanding

and utilization of this versatile heterocyclic compound.

Introduction to 6-Methoxyisatin: A Key Synthetic
Intermediate
6-Methoxyisatin, also known as 6-methoxy-1H-indole-2,3-dione, is a derivative of isatin, a

privileged scaffold in medicinal chemistry.[1] The presence of a methoxy group at the 6-position

of the indole ring significantly influences its electronic properties and biological activity, making

it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including

potential anticancer and antiviral agents.[2][3][4] This guide will delve into the core

characteristics of 6-methoxyisatin, providing a foundation for its application in synthetic and

medicinal chemistry.

Physicochemical Properties
The physical properties of 6-methoxyisatin are critical for its handling, storage, and application

in various chemical reactions.
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General Properties
A summary of the key identifiers and physical properties of 6-methoxyisatin is presented in

Table 1.

Property Value References

CAS Number 52351-75-4 [5][6][7][8]

Molecular Formula C₉H₇NO₃ [6][7]

Molecular Weight 177.16 g/mol [6][7]

IUPAC Name 6-methoxy-1H-indole-2,3-dione [6]

Synonyms
6-Methoxyindolin-2,3-dione, 6-

Methoxyindole-2,3-dione
[5][7]

Appearance
Light yellow to orange

powder/crystals
[7][8]

Melting Point 229-233 °C [7][8]

Storage
Room temperature, in a dark,

inert atmosphere
[8]

Solubility Profile
While quantitative solubility data for 6-methoxyisatin is not extensively documented, its

solubility can be inferred from its structure and the known properties of isatin.[9] It is expected

to be sparingly soluble in water and more soluble in polar organic solvents.

Predicted Solubility:

Poorly Soluble: Water, Hexane

Slightly Soluble: Ethanol, Methanol

Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Chloroform
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The choice of solvent is crucial for reactions and purification. For instance, in synthesis, a

solvent that allows for the dissolution of reactants at elevated temperatures but promotes

crystallization upon cooling is ideal for purification by recrystallization.[10][11]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-

methoxyisatin. While a comprehensive set of experimentally-derived spectra for 6-

methoxyisatin is not readily available in the public domain, the expected spectral characteristics

can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 6-methoxyisatin is expected to show distinct signals for

the aromatic protons, the methoxy group protons, and the N-H proton.

Aromatic Protons (Ar-H): Signals are expected in the downfield region (δ 6.5-7.5 ppm). The

substitution pattern on the aromatic ring will lead to a specific splitting pattern.

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.0 ppm, integrating to

three protons.[8]

Amide Proton (N-H): A broad singlet is expected in the far downfield region (δ 10.0-11.0

ppm), the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of

the molecule.

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region

(δ 158-185 ppm).

Aromatic Carbons (Ar-C): Signals for the aromatic carbons will appear in the range of δ 110-

150 ppm. The carbon attached to the methoxy group will be significantly shielded.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 6-methoxyisatin will exhibit characteristic absorption bands corresponding

to its functional groups.

Wavenumber (cm⁻¹) Vibration Expected Intensity

3200-3400 N-H Stretch (amide) Medium, Broad

3000-3100 Aromatic C-H Stretch Medium

2850-2950 Aliphatic C-H Stretch (-OCH₃) Medium

1720-1760 C=O Stretch (ketone & amide) Strong, Sharp

1600-1620 C=C Stretch (aromatic) Medium

1200-1300 C-O Stretch (aryl ether) Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-

methoxyisatin.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the

molecular weight of the compound.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of carbon

monoxide (CO) from the diketone system and the loss of a methyl radical (•CH₃) from the

methoxy group.[12][13]

Synthesis and Reactivity
6-Methoxyisatin is typically synthesized from p-anisidine through well-established methods for

isatin synthesis. Its reactivity is characterized by the electrophilic nature of the C3-carbonyl

group and the nucleophilicity of the N-H group.

Synthetic Routes
The two most common methods for the synthesis of isatin and its derivatives are the

Sandmeyer and Stolle syntheses.[14][15][16]
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This method involves the reaction of an aniline (in this case, p-anisidine) with chloral hydrate

and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the

presence of a strong acid.[17][18][19]

Experimental Protocol: Sandmeyer Synthesis of 6-Methoxyisatin (Generalized)

Formation of Isonitroso-p-methoxyacetanilide:

Dissolve p-anisidine in a solution of hydrochloric acid and water.

Add a solution of hydroxylamine hydrochloride and chloral hydrate in water.

Heat the mixture to induce the formation of the isonitrosoacetanilide, which precipitates

upon cooling.

Filter and wash the precipitate with cold water.

Cyclization to 6-Methoxyisatin:

Carefully add the dried isonitroso-p-methoxyacetanilide to concentrated sulfuric acid at a

controlled temperature (typically 60-80 °C).

After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 6-

methoxyisatin.

Filter, wash with water until the filtrate is neutral, and dry the product.

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form an N-oxalyl

chloride derivative, which is then cyclized using a Lewis acid catalyst.[7][15]

Experimental Protocol: Stolle Synthesis of 6-Methoxyisatin (Generalized)

Formation of 4-Methoxy-N-oxalylanilinoyl chloride:

Dissolve p-anisidine in a dry, inert solvent (e.g., diethyl ether, dichloromethane).

Add oxalyl chloride dropwise at a low temperature (e.g., 0 °C).
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Allow the reaction to proceed to completion, forming the intermediate anilinoyl chloride.

Intramolecular Friedel-Crafts Acylation:

Add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) to the reaction

mixture.

Heat the mixture to effect cyclization.

Quench the reaction with ice-water and extract the product with an organic solvent.

Wash the organic layer, dry, and evaporate the solvent to obtain crude 6-methoxyisatin.

Purification
Crude 6-methoxyisatin can be purified by recrystallization from a suitable solvent, such as

ethanol or acetic acid.[1][11][20][21] The choice of solvent will depend on the impurities

present.

Experimental Protocol: Recrystallization of 6-Methoxyisatin

Dissolve the crude 6-methoxyisatin in a minimum amount of hot solvent (e.g., ethanol).

If insoluble impurities are present, perform a hot filtration.

Allow the solution to cool slowly to room temperature to form crystals.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Dry the purified crystals in a vacuum oven.

Chemical Reactivity
The isatin scaffold is a versatile platform for a variety of chemical transformations.[2][22][23][24]

N-Substitution: The N-H proton is acidic and can be deprotonated with a base, followed by

reaction with an electrophile to introduce substituents at the N1 position.
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C3-Carbonyl Reactions: The C3-carbonyl group is highly electrophilic and readily undergoes

nucleophilic addition reactions with various nucleophiles, such as Grignard reagents,

organolithium compounds, and enolates. It is also the site for condensation reactions with

amines and hydrazines to form Schiff bases and hydrazones, respectively.

Electrophilic Aromatic Substitution: The benzene ring of 6-methoxyisatin can undergo

electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts

reactions. The methoxy group is an activating, ortho-, para-directing group, while the fused

lactam ring is deactivating.

Biological and Pharmacological Relevance
Isatin and its derivatives have been extensively studied for their wide range of biological

activities.[3][4][25][26][27] The introduction of a methoxy group can modulate these activities.

Anticancer Activity
Numerous isatin derivatives have demonstrated potent anticancer activity through various

mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the

induction of apoptosis.[4][26][28][29] While specific studies on 6-methoxyisatin are limited, its

structural similarity to other bioactive isatins suggests it is a promising candidate for the

development of new anticancer agents.

Antiviral Activity
The isatin scaffold has been a source of antiviral compounds.[3][25][30][31] For example,

methisazone, an isatin thiosemicarbazone derivative, was one of the first synthetic antiviral

drugs. The development of new isatin derivatives, including those with a 6-methoxy

substitution, continues to be an active area of research for the discovery of novel antiviral

agents.

Conclusion
6-Methoxyisatin is a valuable heterocyclic compound with a rich chemical profile and significant

potential in medicinal chemistry. This guide has provided a comprehensive overview of its

physical and chemical properties, synthetic routes, and biological relevance. As research in this

area continues, a deeper understanding of the specific properties and activities of 6-
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methoxyisatin will undoubtedly lead to the development of new and innovative applications in

drug discovery and materials science.
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Caption: Reactivity map of 6-methoxyisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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